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Compound of Interest

Compound Name: 10-Methyl lauric acid

Cat. No.: B1230805

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the qualitative and
guantitative analysis of 10-Methyldodecanoic acid, a branched-chain fatty acid of interest in
various fields of research and development. The following protocols for Gas Chromatography-
Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear
Magnetic Resonance (NMR) Spectroscopy are designed to ensure accurate and reproducible
results.

Physicochemical Properties and Analytical
Standards

10-Methyldodecanoic acid (CAS No. 7416-57-1) is a saturated fatty acid with a methyl branch
at the 10th carbon position.[1] For analytical purposes, it is often converted to its methyl ester,
methyl 10-methyldodecanoate (CAS No. 5129-65-7), particularly for gas chromatography.[2]
Analytical standards for 10-Methyldodecanoic acid can be sourced from suppliers such as
Cayman Chemical.

Table 1: Physicochemical Data of 10-Methyldodecanoic Acid and its Methyl Ester
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. . Methyl 10-
Property 10-Methyldodecanoic Acid
methyldodecanoate

Molecular Formula C13H2602[3] C14H2802[2]
Molecular Weight 214.34 g/mol [3] 228.37 g/mol [4]
Exact Mass 214.1933 Da 228.2089 Da[4]

10-methyl lauric acid, Dodecanoic acid, 10-methyl-,
Synonyms o ] ]

Anteisotridecanoic acid[5] methyl ester[2]

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a robust and widely used technique for the analysis of fatty acids. Due to the low
volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMES) is
standard practice.

Experimental Protocol: Esterification and GC-MS
Analysis

2.1.1. Sample Preparation: Acid-Catalyzed Esterification

This protocol describes the conversion of 10-methyldodecanoic acid to its more volatile methyl
ester derivative, methyl 10-methyldodecanoate, for GC-MS analysis.

o Materials:

o 10-Methyldodecanoic acid sample

o

Anhydrous Methanol (CH3OH)

[¢]

Concentrated Sulfuric Acid (H2SOa4) or Boron Trifluoride-Methanol solution (BFs-MeOH)

[¢]

Hexane (GC grade)

o

Saturated Sodium Chloride (NaCl) solution
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o Anhydrous Sodium Sulfate (Naz2S0a)

o Vials with PTFE-lined caps

e Procedure:

o Accurately weigh approximately 1-5 mg of the 10-methyldodecanoic acid sample into a
vial.

o Add 2 mL of anhydrous methanol.
o Carefully add 2-4 drops of concentrated sulfuric acid or 1 mL of 14% BFs-MeOH solution.
o Seal the vial tightly and heat at 60-80°C for 1-2 hours.
o Allow the vial to cool to room temperature.
o Add 1 mL of hexane and 1 mL of saturated NaCl solution.
o Vortex the mixture vigorously for 1 minute to extract the FAMESs into the hexane layer.
o Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
o Dry the hexane extract over a small amount of anhydrous sodium sulfate.
o The sample is now ready for GC-MS analysis.
2.1.2. GC-MS Instrumentation and Conditions
o Gas Chromatograph: Agilent 7890B or equivalent
e Mass Spectrometer: Agilent 5977A or equivalent
e Column: HP-5ms (30 m x 0.25 mm, 0.25 pum film thickness) or equivalent non-polar column
e Carrier Gas: Helium at a constant flow of 1.0 mL/min

e Inlet Temperature: 250°C
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« Injection Volume: 1 L (splitless or split injection depending on concentration)
e Oven Temperature Program:
o Initial temperature: 100°C, hold for 2 minutes
o Ramp: 10°C/min to 250°C
o Hold: 5 minutes at 250°C
e MS Transfer Line Temperature: 280°C
e lon Source Temperature: 230°C
« lonization Mode: Electron lonization (El) at 70 eV

e Mass Range: m/z 40-400

Quantitative Data for Methyl 10-methyldodecanoate

Table 2: GC-MS Data for Methyl 10-methyldodecanoate

Parameter Value

Kovats Retention Index (non-polar column) 1579.5[2]

Molecular lon (M+) m/z 228

Key Fragment lons (m/z) 74 (base peak), 87, 199 ([M-29]), 185 ([M-43])

Figure 1: GC-MS Analysis Workflow

Sample Preparation GC-MS Analysis

Adid }_>| Acid-Catalyzed }_,l Hoxane Extraction }_,l Methyl 10-methyldodecanoate
in Hexane
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Caption: Workflow for the GC-MS analysis of 10-Methyldodecanoic acid.

High-Performance Liquid Chromatography (HPLC)
Analysis

HPLC can be employed for the analysis of 10-methyldodecanoic acid, particularly when dealing
with complex matrices or when derivatization for GC is not desirable. Reversed-phase HPLC is
the most common approach. For sensitive detection, derivatization with a UV-active or
fluorescent tag may be necessary.

Experimental Protocol: HPLC Analysis

3.1.1. Sample Preparation

For direct analysis of the free fatty acid, dissolve the sample in the mobile phase or a
compatible solvent. For derivatization with a UV-absorbing tag (e.g., p-bromophenacyl
bromide), follow a suitable esterification protocol.

3.1.2. HPLC Instrumentation and Conditions
o HPLC System: Agilent 1260 Infinity Il or equivalent
e Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 pm patrticle size)

» Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for
improved peak shape and ionization in MS detection).

o Gradient Program: Start with 60% acetonitrile, ramp to 100% acetonitrile over 20 minutes,
hold for 5 minutes, and then return to initial conditions.

e Flow Rate: 1.0 mL/min
e Column Temperature: 30°C

e Detector:
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o UV Detector (if derivatized, at the chromophore's maximum absorbance)
o Evaporative Light Scattering Detector (ELSD)
o Mass Spectrometer (MS)

Expected Retention Behavior

In reversed-phase HPLC, retention time is influenced by the carbon chain length and
branching. 10-Methyldodecanoic acid, being a C13 branched fatty acid, is expected to have a
shorter retention time than a straight-chain C13 fatty acid and longer than shorter-chain fatty
acids. The exact retention time will depend on the specific column and conditions used.

Figure 2: HPLC Analysis Workflow

Sample Preparation

Dissolution in HPLC Analysis
Mobile Phase
- Reversed-Phase . Data Acquisition Data Analysis
10-Methyldodecanoic Acid '1‘7 | HPLC Injection Detection (UV, ELSD, MS) (Chromatogram, Retention Time)

Derivatization
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Caption: Workflow for the HPLC analysis of 10-Methyldodecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 10-methyldodecanoic acid.
Both *H and 3C NMR provide characteristic signals that can be used for identification and
purity assessment.

Sample Preparation
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Dissolve 5-10 mg of 10-methyldodecanoic acid in approximately 0.7 mL of a deuterated solvent
(e.g., CDCIs) in an NMR tube.

NMR Instrumentation
o Spectrometer: Bruker Avance Il HD 400 MHz or equivalent
e Solvent: CDCIs

o Reference: Tetramethylsilane (TMS) at 0.00 ppm

Predicted NMR Data

The following tables provide predicted *H and 3C NMR chemical shifts for 10-
methyldodecanoic acid. Actual chemical shifts may vary slightly depending on the solvent and
experimental conditions.

Table 3: Predicted *H NMR Data for 10-Methyldodecanoic Acid

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~11.5 brs 1H -COOH

~2.35 t 2H -CH2-COOH

~1.63 m 2H -CH2-CH2-COOH

~1.2-1.4 m 12H -(CH2)e-

~1.15 m 1H -CH(CH3)-

~0.88 t 3H -CH2-CHs

~0.86 d 3H -CH(CHs3)-

Table 4: Predicted 3C NMR Data for 10-Methyldodecanoic Acid
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Chemical Shift (ppm) Assignment
~180.5 -COOH

~36.7 -CH(CHs)-

~34.1 -CH2-COOH

~31.9 -CH2-CH(CHs)-
~29.0-29.6 -(CH2)s-

~27.2 -CH2-CH2-CH(CH3)-
~24.7 -CH2-CH2-COOH
~19.7 -CH(CHs)-

~11.5 -CH2-CHs

Figure 3: Logical Relationship for Structure Elucidation
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Caption: Logical workflow for structural confirmation using NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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